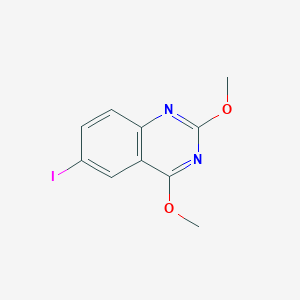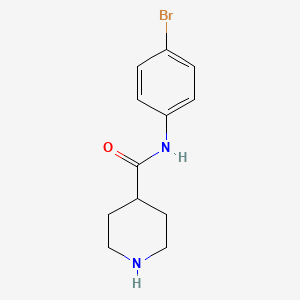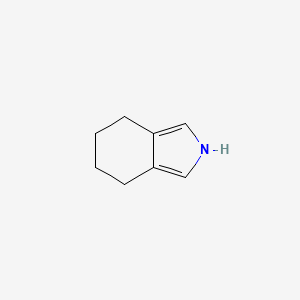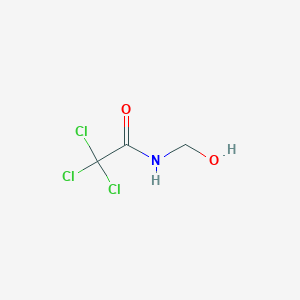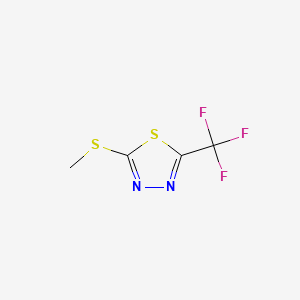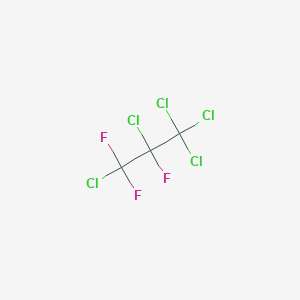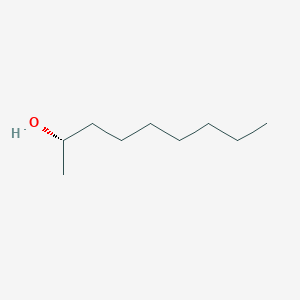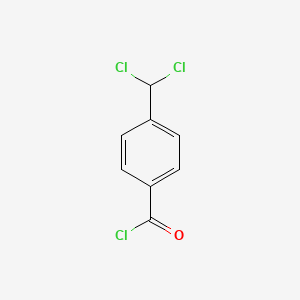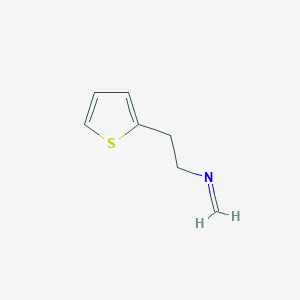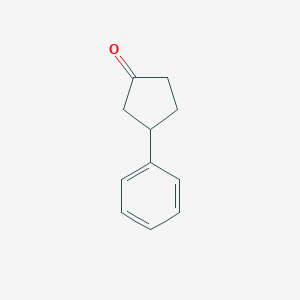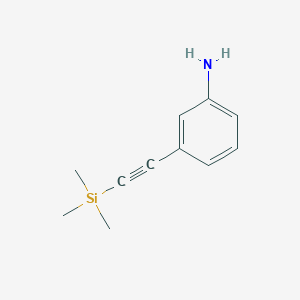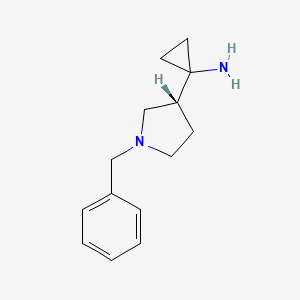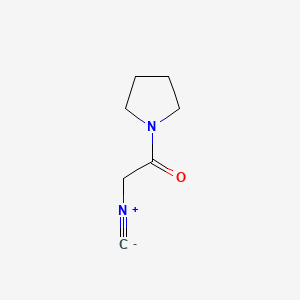
Pyrrolidine, 1-(isocyanoacetyl)-
描述
Pyrrolidine, 1-(isocyanoacetyl)-, also known as Pyrrolidine-1-carbonitrile, is a chemical compound with the formula C7H10N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of Pyrrolidine, 1-(isocyanoacetyl)- consists of a five-membered pyrrolidine ring. This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Physical And Chemical Properties Analysis
Pyrrolidine, 1-(isocyanoacetyl)- has a molecular weight of 138.1671 . The physicochemical parameters of pyrrolidine compounds can be modified by introducing heteroatomic fragments in these molecules .科学研究应用
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with "Pyrrolidine, 1-(isocyanoacetyl)-", have demonstrated a broad spectrum of pharmacological properties. These compounds have been explored for their potential in treating diseases of the nervous and immune systems due to their analgesic and sedative effects. Moreover, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been recognized, showcasing their versatility in various therapeutic areas (Wójcicka & Redzicka, 2021).
Cycloaddition Reactions and Synthesis of Pyrrolidines
Pyrrolidines, including those synthesized from "Pyrrolidine, 1-(isocyanoacetyl)-", play a crucial role in medicinal chemistry. The study of their synthesis through [3+2] cycloaddition reactions, especially involving N-methyl azomethine ylide and various substrates, has led to the creation of compounds with significant biological effects. These compounds find applications in medicine, as dyes, and in agrochemical substances, highlighting their importance in both scientific and industrial fields (Żmigrodzka et al., 2022).
Organocatalyst-mediated Reactions
The use of "Pyrrolidine, 1-(isocyanoacetyl)-" in organocatalyst-mediated reactions has been studied for the enantioselective synthesis of complex molecules. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has shown efficacy as an organocatalyst in asymmetric intramolecular aldol reactions. This application underscores the potential of pyrrolidine derivatives in facilitating the synthesis of enantiomerically enriched products, which are valuable in drug development and other areas of chemistry (Hayashi et al., 2007).
Environmental Applications
Beyond medicinal chemistry, pyridine derivatives, related to "Pyrrolidine, 1-(isocyanoacetyl)-", have been investigated for environmental applications. Research on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems has shown promising results. This study indicates the potential of pyrrolidine and its derivatives in the removal of hazardous compounds from water, contributing to safer drinking water and environmental protection (Li et al., 2017).
安全和危害
未来方向
Pyrrolidine compounds have shown promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that pyrrolidine compounds can be some of the best sources of pharmacologically active lead compounds, guiding medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
2-isocyano-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPZNVNPIFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217783 | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(isocyanoacetyl)- | |
CAS RN |
67434-30-4 | |
| Record name | 2-Isocyano-1-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67434-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)
